5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid
Overview
Description
5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid typically involves multiple steps. One common method includes the nitration of a suitable aromatic precursor, followed by amination and subsequent coupling with an isopropyl-substituted carboxylic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-nitrophenol
- 2-amino-5-nitrophenol
- 4-amino-2-nitrophenol
- 4-hydroxypropylamino-3-nitrophenol
Uniqueness
Compared to similar compounds, 5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(2-hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-8(2)10(14(19)20)4-6-13(18)15-11-5-3-9(16(21)22)7-12(11)17/h3,5,7-8,10,17H,4,6H2,1-2H3,(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCZPSSBXSQRRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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